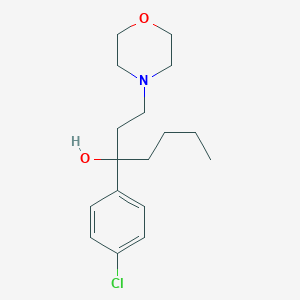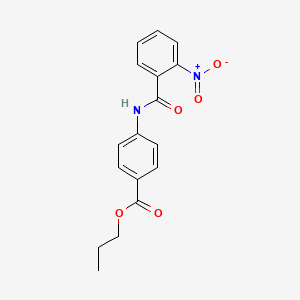
PROPYL 4-(2-NITROBENZAMIDO)BENZOATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
PROPYL 4-(2-NITROBENZAMIDO)BENZOATE is a chemical compound that belongs to the class of benzamides. This compound is characterized by the presence of a nitrophenyl group, an oxomethyl group, and a benzoic acid ester moiety. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of PROPYL 4-(2-NITROBENZAMIDO)BENZOATE typically involves the reaction of 2-nitrobenzaldehyde with 4-aminobenzoic acid propyl ester. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reaction time, resulting in a more efficient and scalable production process.
化学反応の分析
Types of Reactions
PROPYL 4-(2-NITROBENZAMIDO)BENZOATE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitrobenzoic acid derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Common nucleophiles include primary amines (R-NH2) and alcohols (R-OH).
Major Products Formed
Oxidation: Nitrobenzoic acid derivatives.
Reduction: Aminobenzoic acid propyl ester derivatives.
Substitution: Amide or ester derivatives, depending on the nucleophile used.
科学的研究の応用
PROPYL 4-(2-NITROBENZAMIDO)BENZOATE has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of PROPYL 4-(2-NITROBENZAMIDO)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 4-[[(2-Nitrophenyl)-oxomethyl]amino]benzoic acid methyl ester
- 4-[[(2-Nitrophenyl)-oxomethyl]amino]benzoic acid ethyl ester
- 4-[[(2-Nitrophenyl)-oxomethyl]amino]benzoic acid butyl ester
Uniqueness
PROPYL 4-(2-NITROBENZAMIDO)BENZOATE is unique due to its specific ester group, which can influence its chemical reactivity and biological activity. The propyl ester moiety may confer different solubility, stability, and interaction properties compared to other similar compounds with different ester groups.
特性
分子式 |
C17H16N2O5 |
|---|---|
分子量 |
328.32 g/mol |
IUPAC名 |
propyl 4-[(2-nitrobenzoyl)amino]benzoate |
InChI |
InChI=1S/C17H16N2O5/c1-2-11-24-17(21)12-7-9-13(10-8-12)18-16(20)14-5-3-4-6-15(14)19(22)23/h3-10H,2,11H2,1H3,(H,18,20) |
InChIキー |
ZABJJVACMOYEEP-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
正規SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
溶解性 |
11 [ug/mL] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


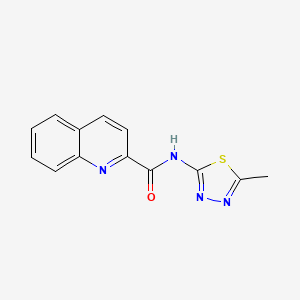
![N-[3-[4-[(2-methoxyphenyl)sulfamoyl]anilino]-3-oxopropyl]-2-furancarboxamide](/img/structure/B1225146.png)

![1-(4-ethoxyphenyl)-5-[2-methyl-4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B1225152.png)

![[2-[(E)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenyl] naphthalene-2-sulfonate](/img/structure/B1225155.png)
![3-[[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-1-piperazinyl]sulfonyl]benzonitrile](/img/structure/B1225159.png)
![3-[Ethyl(phenyl)sulfamoyl]-4-methylbenzoic acid (4-methyl-2-oxo-1-benzopyran-7-yl) ester](/img/structure/B1225160.png)
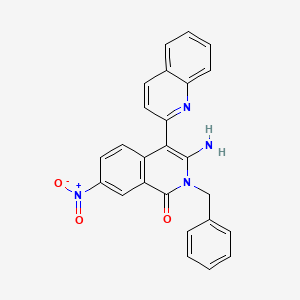
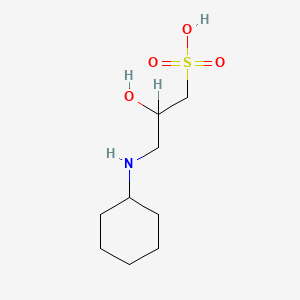
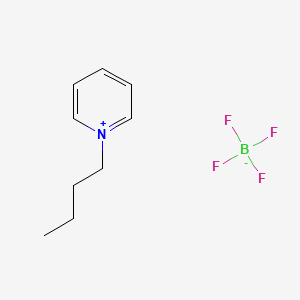
![3-(methylthio)-5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B1225165.png)
![1-[2-[[4,6-Bis(1-piperidinyl)-1,3,5-triazin-2-yl]oxy]ethyl]-3-phenylurea](/img/structure/B1225167.png)
